MX69 - 1005264-47-0

MX69

Catalog Number: EVT-275808
CAS Number: 1005264-47-0
Molecular Formula: C27H26N2O4S
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MX69 is a synthetic small-molecule compound that functions as a dual inhibitor of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) []. It is classified as an anti-cancer agent due to its ability to induce apoptosis and inhibit the growth of various cancer cell lines, including those derived from leukemia, lymphoma, and myeloma [, , ]. MX69 exerts its effects by promoting MDM2 degradation and inhibiting XIAP mRNA translation [].

Future Directions

References:1. 2. 3. 4. 5.

Idasanutlin

Compound Description: Idasanutlin is an investigational small molecule antagonist of Mouse double minute 2 homolog (MDM2) belonging to the Nutlin family. Idasanutlin inhibits the interaction between MDM2 and p53, thereby stabilizing p53 and promoting apoptosis. It is being investigated for its therapeutic potential in various cancers. []

Relevance: Like MX69, Idasanutlin targets MDM2 and exhibits anti-tumor activity in Diffuse large B-cell lymphoma (DLBCL) models. [] Unlike MX69, which is not clinically available, Idasanutlin is being investigated in clinical settings. []

Venetoclax

Compound Description: Venetoclax is a potent, selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. [, ] Venetoclax inhibits the interaction between Bcl-2 and pro-apoptotic proteins, leading to apoptosis in cancer cells.

Relevance: While not structurally related to MX69, Venetoclax demonstrates strong synergistic anti-tumor activity when combined with MX69 in B-cell lymphoma models, including Rituximab resistant cell lines. [] This suggests a potential therapeutic benefit in combining MDM2 and Bcl-2 inhibitors.

Ixazomib

Compound Description: Ixazomib is an orally available proteasome inhibitor that blocks the degradation of proteins involved in cell cycle regulation and apoptosis. [, ]

Relevance: Ixazomib exhibits synergistic anti-tumor activity when combined with MX69 in various B-cell lymphoma cell lines, highlighting the potential benefits of targeting both MDM2 and the proteasome pathway. [] It also enhances the anti-tumor activity of Idasanutlin, another MDM2 inhibitor. []

Etoposide

Compound Description: Etoposide is a topoisomerase II inhibitor that interferes with DNA replication and repair, ultimately leading to cell death. []

Relevance: Similar to Ixazomib, Etoposide demonstrates significant synergistic activity when combined with MX69 in B-cell lymphoma models, suggesting a potential therapeutic benefit. []

Ibrutinib

Compound Description: Ibrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in B-cell receptor signaling. [, ]

Relevance: Ibrutinib shows strong synergistic anti-tumor activity when combined with MX69 in B-cell lymphoma cell lines, further supporting the potential of targeting both MDM2 and BTK in B-cell malignancies. [] It also enhances the anti-tumor effects of Idasanutlin, highlighting a possible benefit in combined treatment strategies targeting MDM2 and BTK. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic that intercalates with DNA, inhibiting DNA and RNA synthesis and triggering apoptosis. [, ]

Relevance: While not structurally related to MX69, Doxorubicin shows synergistic toxic effects when combined with MX69 in multiple myeloma cell lines. [] This combination therapy also significantly increases apoptosis and decreases proliferation in these cells. []

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug with anti-angiogenic and anti-inflammatory properties, used in the treatment of multiple myeloma. []

Relevance: Although not structurally similar to MX69, combining Lenalidomide with MX69 results in synergistic toxic effects in multiple myeloma cell lines. [] This combined treatment also promotes apoptosis and reduces proliferation in these cells. []

MX69-114b

Compound Description: MX69-114b is a structurally modified analog of MX69 designed to have increased MDM2-targeting activity. [] It induces MDM2 protein degradation, reactivates p53, and inhibits cell growth in acute lymphoblastic leukemia (ALL) cells. []

Relevance: MX69-114b exhibits enhanced inhibitory and apoptotic effects compared to MX69 in MDM2-overexpressing ALL cells, indicating improved potency. [] Like MX69, it targets the MDM2 C-terminal RING domain. []

N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)

Compound Description: This compound is a potent analog of MX69, demonstrating 25-fold greater potency against the acute lymphoblastic leukemia cell line EU-1. [] Similar to MX69, it targets both MDM2 and XIAP. []

Relevance: This compound exhibits an improved potency compared to MX69, making it a promising candidate for further optimization in developing therapeutic agents for leukemia and other cancers. [] It utilizes a similar mechanism of action to MX69, targeting both MDM2 and XIAP. []

Compound Description: Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma. [] It irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.

Relevance: While not structurally similar to MX69, Carfilzomib's anti-tumor activity is enhanced when combined with Idasanutlin, another MDM2 inhibitor similar in action to MX69. [] This suggests a potential synergistic effect between MDM2 inhibition and proteasome inhibition in multiple myeloma treatment.

Overview

MX69 is a small molecule compound that functions as an inhibitor of the MDM2 and XIAP proteins. These proteins play critical roles in regulating apoptosis and cell proliferation, making MX69 a compound of interest in cancer research. By inhibiting these proteins, MX69 has the potential to induce apoptosis in cancer cells, thereby contributing to therapeutic strategies against various malignancies.

Source

MX69 is primarily sourced from chemical suppliers specializing in biochemicals and research reagents. Notable suppliers include MedChemExpress and Bertin Bioreagent, which provide detailed specifications and availability of the compound for research purposes .

Classification

MX69 is classified as a small molecule inhibitor, specifically targeting the MDM2 (Murine Double Minute 2) protein and XIAP (X-linked Inhibitor of Apoptosis Protein). Its classification as an inhibitor places it within a broader category of compounds used in cancer therapy aimed at modulating apoptotic pathways.

Synthesis Analysis

Methods

The synthesis of MX69 involves several chemical reactions that typically include the formation of key functional groups necessary for its activity as an inhibitor. The exact synthetic route may vary depending on the starting materials and desired purity levels.

Technical Details

While specific synthetic pathways for MX69 are proprietary, general approaches in synthesizing similar compounds often utilize techniques such as:

  • Coupling Reactions: To form amide bonds between different molecular fragments.
  • Cyclization: To create cyclic structures that enhance binding affinity to target proteins.
  • Purification Techniques: Such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of MX69 includes a core scaffold that is essential for its biological activity. The compound features various functional groups that contribute to its interaction with MDM2 and XIAP proteins.

Data

  • Molecular Formula: The specific molecular formula of MX69 can be referenced from supplier databases.
  • Molecular Weight: Typically around 400-500 g/mol, depending on the specific structure.
  • 3D Structure Visualization: Software tools like ChemDraw or molecular modeling platforms can be used to visualize the three-dimensional conformation of MX69.
Chemical Reactions Analysis

Reactions

MX69 undergoes various chemical reactions that can be studied to understand its reactivity and stability. Key reactions include:

  • Binding Interactions: With MDM2 and XIAP proteins, leading to conformational changes that promote apoptosis.
  • Metabolic Stability Studies: Evaluating how MX69 is metabolized in biological systems can provide insights into its pharmacokinetics.

Technical Details

In vitro studies often employ techniques such as surface plasmon resonance or fluorescence polarization to analyze the binding kinetics of MX69 with its targets.

Mechanism of Action

Process

The mechanism by which MX69 exerts its effects involves:

  1. Inhibition of MDM2: By binding to MDM2, MX69 prevents it from interacting with p53, a crucial tumor suppressor protein, thereby allowing p53 to induce cell cycle arrest and apoptosis.
  2. Inhibition of XIAP: By blocking XIAP, MX69 enhances caspase activation, leading to increased apoptosis in cancer cells.

Data

Experimental data supporting these mechanisms often come from cell line studies where the effects on apoptosis are quantified using assays such as Annexin V staining or caspase activity assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of specific functional groups can make MX69 reactive towards nucleophiles or electrophiles, impacting its biological activity.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the identity and purity of MX69.

Applications

Scientific Uses

MX69 is primarily utilized in cancer research due to its ability to modulate apoptotic pathways. Specific applications include:

  • Cancer Cell Line Studies: Investigating the efficacy of MX69 against various cancer types.
  • Mechanistic Studies: Understanding how inhibition of MDM2 and XIAP affects cellular processes related to growth and survival.
  • Drug Development: Serving as a lead compound for developing new anti-cancer therapies targeting similar pathways.
Introduction to MDM2/XIAP Axis in Oncogenesis

The MDM2/XIAP axis represents a critical oncogenic pathway frequently dysregulated in human cancers. This axis enables tumor cells to evade apoptosis and proliferate uncontrollably through synergistic interactions between MDM2 (a key negative regulator of p53) and XIAP (a potent caspase inhibitor). Targeting this dual axis offers a promising strategy to overcome treatment resistance in malignancies with MDM2 overexpression or p53 dysfunction.

Molecular Biology of MDM2 in Cancer Pathogenesis

p53-Dependent Tumor Suppression Mechanisms

MDM2 is an E3 ubiquitin ligase that directly binds p53, promoting its nuclear export and proteasomal degradation. This interaction maintains physiological p53 levels but becomes oncogenic when MDM2 is amplified or overexpressed (>10% of all cancers). In such cases, hyperactive MDM2 causes constitutive p53 suppression, enabling uncontrolled cell division and genomic instability [5] [10]. The p53-MDM2 auto-regulatory loop operates as follows:

  • p53 transactivates MDM2 gene expression
  • MDM2 protein ubiquitinates p53 for degradation
  • p53 degradation reduces MDM2 transcription

Table 1: p53-Dependent Functions Disrupted by MDM2 Overexpression

p53 Target GeneBiological FunctionConsequence of MDM2 Overexpression
p21 (CDKN1A)Cell cycle arrestUncontrolled proliferation
PUMA/BaxApoptosis initiationEvasion of cell death
GADD45DNA repairGenomic instability
Zmat3RNA processingImpaired tumor suppression

Notably, p53 also maintains genomic stability by suppressing retrotransposons and regulating DNA repair genes like Mlh1. MDM2-mediated p53 degradation disrupts these functions, accelerating mutagenesis [8] [10].

p53-Independent Roles of MDM2 in RNA Binding and Translational Regulation

Beyond p53 regulation, MDM2’s C-terminal RING domain binds RNA to modulate oncogene translation:

  • Direct interaction with XIAP mRNA’s IRES region enhances XIAP protein synthesis [1]
  • Stabilization of c-MYC mRNA via AU-rich elements (AREs) in 3’UTRs, increasing c-MYC protein levels and driving proliferation [4]
  • Regulation of VEGF, MYCN, and Slug mRNAs through similar mechanisms [1] [10]

Crucially, MDM2’s RNA binding inhibits its own ubiquitination. XIAP IRES binding prevents MDM2 homodimerization—a prerequisite for its E3 ligase activity—thereby stabilizing MDM2 protein. This creates a reciprocal amplification loop where MDM2 elevates XIAP, while XIAP mRNA stabilizes MDM2 [1].

XIAP as a Key Apoptosis Inhibitor in Treatment Resistance

IRES-Mediated Translational Control of XIAP

XIAP translation is primarily regulated by an internal ribosome entry site (IRES) in its 5’UTR, which operates independently of cap-dependent initiation. This IRES is activated during cellular stress (e.g., chemotherapy or radiation), allowing continued XIAP synthesis when global translation is suppressed. MDM2 binds directly to XIAP IRES, enhancing IRES-mediated translation by >3-fold in cancer cells. Elevated XIAP protein inhibits apoptosis, conferring treatment resistance [1].

Caspase Inhibition and Mitochondrial Apoptosis Pathway Suppression

XIAP suppresses apoptosis via:

  • Direct inhibition of caspases-3, -7, and -9 through BIR2 and BIR3 domains
  • Prevention of cytochrome c release from mitochondria
  • Neutralization of SMAC/DIABLO pro-apoptotic molecules

This blockade is particularly consequential in cancers where the mitochondrial apoptosis pathway is the primary cell death mechanism triggered by therapy. Overexpression of XIAP correlates with chemotherapy resistance in multiple solid and hematological malignancies [1] [10].

Table 2: Apoptotic Pathways Suppressed by XIAP

Apoptotic ComponentXIAP InteractionFunctional Outcome
Caspase-9BIR3 domain bindingInhibition of initiator caspase
Caspase-3/7BIR2 domain bindingInhibition of executioner caspases
SMAC/DIABLOBIR2/3 competitive inhibitionPrevention of caspase activation
Mitochondrial permeabilizationIndirect modulation via caspasesReduced cytochrome c release

Rationale for Dual Targeting of MDM2/XIAP in Cancer Therapy

The MDM2-XIAP interaction creates a self-sustaining oncogenic circuit:

  • Reciprocal stabilization: MDM2 binding stabilizes XIAP mRNA, while XIAP mRNA binding stabilizes MDM2 protein [1]
  • Dual survival signaling: MDM2 suppresses p53-mediated apoptosis, while XIAP inhibits caspase-dependent apoptosis
  • Therapeutic resistance: This axis remains active during genotoxic stress, enabling cancer cell survival

MX69 disrupts this circuit by:

  • Binding MDM2’s RING domain (Kd = 2.34 μM), blocking its interaction with XIAP mRNA [1] [7]
  • Inducing MDM2 self-ubiquitination and degradation
  • Downregulating XIAP protein via translational inhibition
  • Reactivating p53 through MDM2 loss [3]

Table 3: Preclinical Efficacy of MDM2/XIAP Inhibitors

CompoundMDM2 Degradation IC50XIAP ReductionCancer Models TestedKey Outcomes
MX69~8.0 μM>60%ALL, Neuroblastomap53 reactivation; Synergy with chemo [1]
MX69-1020.2 μM>80%ALL, Multiple Myeloma38-fold potency increase vs MX69; Tumor regression in vivo [3] [4]

Dual targeting demonstrates advantages over single-pathway inhibition:

  • Overcomes compensatory mechanisms: Blocking MDM2 alone may upregulate XIAP as a resistance mechanism
  • Synergistic apoptosis induction: Concurrent p53 activation and caspase de-repression amplify cell death
  • Broad applicability: Effective in p53-wildtype and p53-mutant cancers (via p53-independent MDM2 roles) [4]

In multiple myeloma models, MX69 sensitized resistant cells to bortezomib by disrupting the MDM2/c-MYC axis and reducing XIAP levels. This combination induced >70% apoptosis in drug-resistant primary samples [4].

Properties

CAS Number

1005264-47-0

Product Name

MX69

IUPAC Name

4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31)

InChI Key

XCBONKHCCRJMNW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

MX69; MX-69; MX 69.

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.